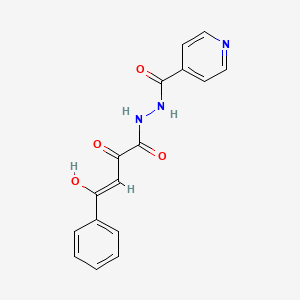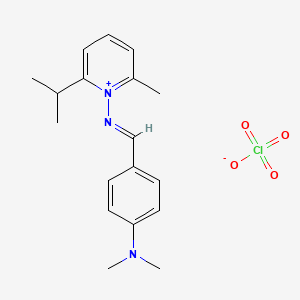
Pyridinium, 1-(((4-(dimethylamino)phenyl)methylene)amino)-2-methyl-6-(1-methylethyl)-, perchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridinium, 1-(((4-(dimethylamino)phenyl)methylene)amino)-2-methyl-6-(1-methylethyl)-, perchlorate is a complex organic compound belonging to the class of pyridinium salts. Pyridinium salts are known for their diverse structures and significant roles in various natural products and bioactive pharmaceuticals . This particular compound is characterized by its unique molecular structure, which includes a pyridinium core substituted with a dimethylamino group and a perchlorate anion.
Méthodes De Préparation
The synthesis of pyridinium salts typically involves the reaction of pyridine with acids . For Pyridinium, 1-(((4-(dimethylamino)phenyl)methylene)amino)-2-methyl-6-(1-methylethyl)-, perchlorate, the synthetic route may involve the condensation of 4-(dimethylamino)benzaldehyde with 2-methyl-6-(1-methylethyl)pyridine, followed by the addition of perchloric acid to form the perchlorate salt. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol to facilitate the reaction .
Analyse Des Réactions Chimiques
Pyridinium salts, including Pyridinium, 1-(((4-(dimethylamino)phenyl)methylene)amino)-2-methyl-6-(1-methylethyl)-, perchlorate, undergo various chemical reactions such as oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the pyridinium ring or the substituent groups .
Applications De Recherche Scientifique
Pyridinium salts have a wide range of scientific research applications due to their structural diversity and reactivity . In chemistry, they are used as reagents in organic synthesis and as intermediates in the preparation of more complex molecules. In biology and medicine, pyridinium salts are studied for their potential therapeutic properties, including antimicrobial and anticancer activities. Industrially, they are used in the production of dyes, pigments, and other specialty chemicals .
Mécanisme D'action
The mechanism of action of Pyridinium, 1-(((4-(dimethylamino)phenyl)methylene)amino)-2-methyl-6-(1-methylethyl)-, perchlorate involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to form stable complexes with various biomolecules, thereby influencing cellular processes. The specific molecular targets and pathways involved depend on the context of its application, such as its use as an antimicrobial or anticancer agent .
Comparaison Avec Des Composés Similaires
Pyridinium, 1-(((4-(dimethylamino)phenyl)methylene)amino)-2-methyl-6-(1-methylethyl)-, perchlorate can be compared to other pyridinium salts like picolines, lutidines, and collidines . These compounds share a similar pyridinium core but differ in their substituent groups, which impart unique properties and reactivities. The uniqueness of this compound lies in its specific substitution pattern and the presence of the perchlorate anion, which influences its chemical behavior and applications .
Propriétés
Numéro CAS |
121774-67-2 |
|---|---|
Formule moléculaire |
C18H24ClN3O4 |
Poids moléculaire |
381.9 g/mol |
Nom IUPAC |
N,N-dimethyl-4-[(E)-(2-methyl-6-propan-2-ylpyridin-1-ium-1-yl)iminomethyl]aniline;perchlorate |
InChI |
InChI=1S/C18H24N3.ClHO4/c1-14(2)18-8-6-7-15(3)21(18)19-13-16-9-11-17(12-10-16)20(4)5;2-1(3,4)5/h6-14H,1-5H3;(H,2,3,4,5)/q+1;/p-1/b19-13+; |
Clé InChI |
HQJPHUMFAKVAAW-XTWSRORZSA-M |
SMILES isomérique |
CC1=[N+](C(=CC=C1)C(C)C)/N=C/C2=CC=C(C=C2)N(C)C.[O-]Cl(=O)(=O)=O |
SMILES canonique |
CC1=[N+](C(=CC=C1)C(C)C)N=CC2=CC=C(C=C2)N(C)C.[O-]Cl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





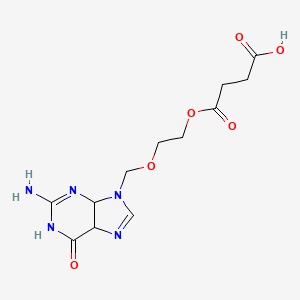

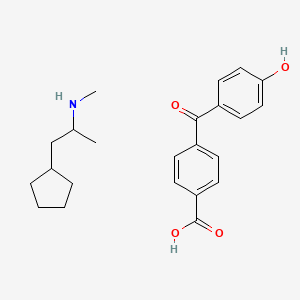
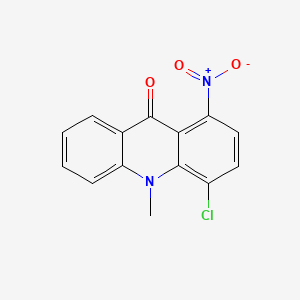


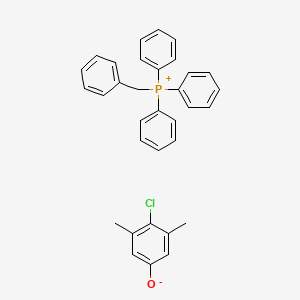
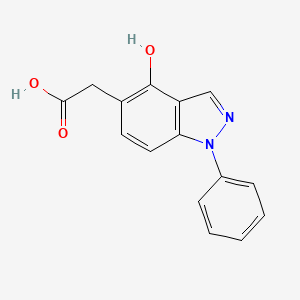

![14-Methyl-16-azabicyclo[10.3.1]hexadeca-1(16),12,14-triene](/img/structure/B12692851.png)
